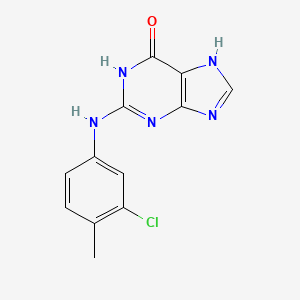
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- typically involves the reaction of 6H-purin-6-one with 3-chloro-4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and a catalyst, such as a base (e.g., potassium carbonate). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives.
Applications De Recherche Scientifique
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Purin-6-one: The parent compound without the 3-chloro-4-methylphenylamino group.
2-Amino-6H-purin-6-one: A similar compound with an amino group at the 2-position.
6H-Purin-6-one, 2-((4-methylphenyl)amino)-1,9-dihydro-: A compound with a similar structure but without the chlorine atom.
Uniqueness
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- is unique due to the presence of the 3-chloro-4-methylphenylamino group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s reactivity, stability, and potential therapeutic applications compared to its analogs.
Propriétés
Numéro CAS |
123994-78-5 |
|---|---|
Formule moléculaire |
C12H10ClN5O |
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c1-6-2-3-7(4-8(6)13)16-12-17-10-9(11(19)18-12)14-5-15-10/h2-5H,1H3,(H3,14,15,16,17,18,19) |
Clé InChI |
JRBVNMWTAAIGOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


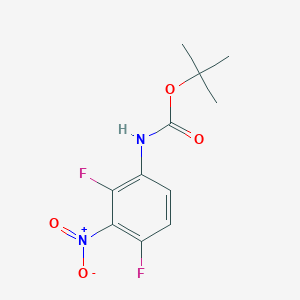
![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)

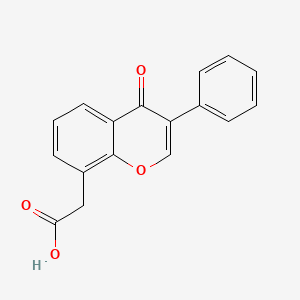
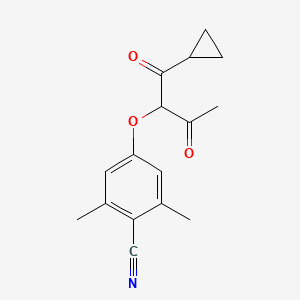


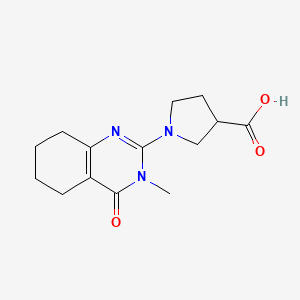
![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)


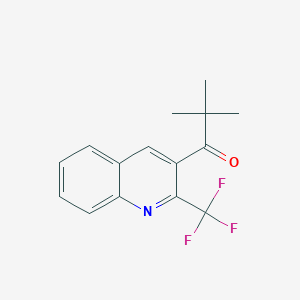
![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)

